molecular formula C4H11N2+ B1588144 2-Methylpropanimidamide CAS No. 57536-10-4

2-Methylpropanimidamide

Cat. No.: B1588144
CAS No.: 57536-10-4
M. Wt: 87.14 g/mol
InChI Key: NDAJNMAAXXIADY-UHFFFAOYSA-O
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Description

2-Methylpropanimidamide, also known as isobutanamidine, is a chemical compound with the molecular formula C₄H₁₁N₂. It is commonly used in various chemical reactions and industrial applications due to its unique properties. The compound is often found in its hydrochloride form, which enhances its stability and solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpropanimidamide hydrochloride can be synthesized through a reaction involving ammonia and ethanol. The general procedure involves the addition of dry hydrogen chloride to an ice-cooled solution of nitrile and ethanol. This mixture is stirred at room temperature for two days. Subsequently, a solution of ammonia in absolute ethanol is added, and the reaction mixture is stirred for several hours. The precipitated ammonium chloride is filtered off, and the clear solution is stored in a closed flask .

Industrial Production Methods

In industrial settings, the production of this compound hydrochloride follows similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures consistent quality and yield. The final product is typically purified through recrystallization and dried under vacuum conditions to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives .

Scientific Research Applications

2-Methylpropanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

    Biology: The compound is utilized in biochemical assays and as a reagent in molecular biology experiments.

    Medicine: Research into potential therapeutic applications, including its use as an intermediate in drug synthesis, is ongoing.

    Industry: It is employed in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-methylpropanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as a radical initiator, generating free radicals that participate in various chemical reactions. These radicals can initiate polymerization processes or modify other molecules through radical-mediated mechanisms .

Comparison with Similar Compounds

Properties

IUPAC Name

2-methylpropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-3(2)4(5)6/h3H,1-2H3,(H3,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAJNMAAXXIADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpropanimidamide
Reactant of Route 2
2-Methylpropanimidamide
Reactant of Route 3
2-Methylpropanimidamide
Reactant of Route 4
2-Methylpropanimidamide
Reactant of Route 5
2-Methylpropanimidamide
Reactant of Route 6
2-Methylpropanimidamide

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